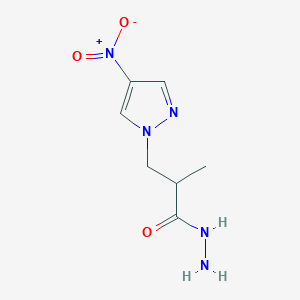![molecular formula C15H21F2N3O4S B2785609 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea CAS No. 2415562-01-3](/img/structure/B2785609.png)
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a methanesulfonyl group, and a methoxypiperidinyl group, making it a versatile molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The key steps include:
Formation of the Difluorophenyl Intermediate: This involves the reaction of 2,6-difluorobenzene with appropriate reagents to introduce the necessary functional groups.
Introduction of the Methanesulfonyl Group: The intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group.
Formation of the Piperidinyl Ring: The piperidinyl ring is constructed using a suitable amine precursor and a methoxylating agent.
Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, especially involving the methanesulfonyl and methoxypiperidinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It serves as a tool in biological studies to understand the interaction of difluorophenyl derivatives with biological targets.
Industry: It is used in the production of advanced materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism by which 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances the binding affinity to biological targets, while the methanesulfonyl and methoxypiperidinyl groups contribute to its stability and solubility. The compound may interact with enzymes, receptors, or other proteins, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluorophenyl)ethanone: A simpler derivative with a similar difluorophenyl group.
1-(2,6-Difluorophenyl)urea: A related urea derivative without the methanesulfonyl and methoxypiperidinyl groups.
Uniqueness: 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is unique due to its combination of functional groups, which provide enhanced chemical and biological properties compared to its simpler counterparts. The presence of both the methanesulfonyl and methoxypiperidinyl groups makes it particularly versatile and effective in various applications.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O4S/c1-24-15(6-8-20(9-7-15)25(2,22)23)10-18-14(21)19-13-11(16)4-3-5-12(13)17/h3-5H,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNZMQAQODIJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2785526.png)

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one](/img/structure/B2785531.png)
![N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2785532.png)
![N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/new.no-structure.jpg)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2785534.png)


![5-chloro-N-[2-methyl-5-(propanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2785538.png)


![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2785547.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)
